molecular formula C11H13FO3 B8380004 2-(p-Fluorophenyl)-3-hydroxy-3-methylbutyric acid CAS No. 193673-85-7

2-(p-Fluorophenyl)-3-hydroxy-3-methylbutyric acid

Cat. No. B8380004
Key on ui cas rn: 193673-85-7
M. Wt: 212.22 g/mol
InChI Key: JGNBZVZXKCHAGE-UHFFFAOYSA-N
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Patent
US05910606

Procedure details

90 g of polyphosphoric acid were placed in a 350 ml sulphonation flask. Then, it was treated dropwise with a solution of 10.0 g (47 mmol) of 2-(p-fluorophenyl)-3-hydroxy-3-methylbutyric acid in 70 ml of CH2CL2 at 20-25°. The viscous, yellow colored mixture was stirred for 2 hours, with the temperature rising to 35°. After hydrolysis with ice-water the mixture was left to stand overnight and then treated with ether. The organic phase was separated, washed 3 times with water, dried over MgSO4, filtered and the filtrate was concentrated. The residue was dissolved in CH2CL2 and the solution was treated with hexane and concentrated on a rotary evaporator until crystallization occurred. After standing at RT for 1 hour the crystals were filtered off under suction and washed with cold hexane. There were obtained 67 g (73%) of 2-(p-fluorophenyl)-3-methylcrotonic acid as a white powder.
[Compound]
Name
polyphosphoric acid
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:12](O)([CH3:14])[CH3:13])[C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1>CCOCC>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[C:12]([CH3:14])[CH3:13])[C:9]([OH:11])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
90 g
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)O)C(C)(C)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The viscous, yellow colored mixture was stirred for 2 hours, with the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to 35°
WAIT
Type
WAIT
Details
was left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed 3 times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2CL2
ADDITION
Type
ADDITION
Details
the solution was treated with hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator until crystallization
WAIT
Type
WAIT
Details
After standing at RT for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off under suction
WASH
Type
WASH
Details
washed with cold hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C(=O)O)=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 67 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 734%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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